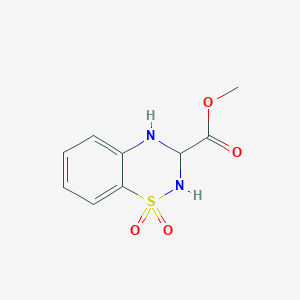

methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate

Description

Historical Context of Benzothiadiazine Chemistry

Benzothiadiazines emerged as a significant class of heterocyclic compounds following the discovery of their diuretic properties in the mid-20th century. The foundational work on benzothiadiazine derivatives began with the synthesis of chlorothiazide in the 1950s, which marked the advent of thiazide diuretics. Early synthetic routes focused on cyclization reactions involving 2-aminobenzenesulfonamides and carbonyl reagents. The development of methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate represents a specialized branch of this research, driven by the need for structurally diverse intermediates in medicinal chemistry. Innovations in metal-catalyzed reactions, such as rhodium-mediated C−H amidation, and iodine-mediated cyclizations, expanded the synthetic toolkit for benzothiadiazine derivatives in the 21st century.

Classification and Nomenclature

The compound is systematically named methyl 3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide , reflecting its structural features:

- Benzothiadiazine core : A fused bicyclic system comprising a benzene ring (positions 1–6) and a 1,2,4-thiadiazine ring (positions 7–9).

- Substituents :

- A methyl carboxylate group at position 3.

- Two sulfone oxygen atoms at position 1.

Its IUPAC name adheres to the Hantzsch-Widman system, with the thiadiazine ring numbered to prioritize sulfur (position 1) and nitrogen atoms (positions 2 and 4). Alternative nomenclature includes the λ⁶-sulfonamide designation (1λ⁶,2,4-benzothiadiazine) to emphasize hypervalent sulfur.

Significance in Heterocyclic Chemistry

Benzothiadiazines occupy a critical niche in heterocyclic chemistry due to their:

- Electron-deficient aromatic system , enabling participation in cycloaddition and nucleophilic substitution reactions.

- Bioisosteric potential : The sulfonamide group mimics carboxylic acid functionalities in drug design.

- Versatile scaffold : Derivatives exhibit diverse pharmacological activities, including aldose reductase inhibition and diuretic effects. This compound serves as a precursor for advanced analogs, leveraging its ester moiety for further derivatization.

Molecular Architecture Overview

The molecular structure (C₉H₁₀N₂O₄S, MW 242.25 g/mol) features:

- Fused ring system : A planar benzene ring fused to a non-planar thiadiazine ring, with puckering at the sulfur and N4 atoms.

- Key functional groups :

| Group | Position | Role |

|---|---|---|

| Sulfone (SO₂) | 1 | Enhances electrophilicity and hydrogen-bonding capacity. |

| Methyl carboxylate | 3 | Provides steric bulk and modulates solubility. |

- Hydrogen-bonding motifs : The sulfone oxygen atoms act as acceptors, while the N2-H group serves as a donor, facilitating crystal packing.

Structural Analysis Table

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₀N₂O₄S | |

| SMILES | COC(=O)C1NC2=CC=CC=C2S(=O)(=O)N1 | |

| XLogP3 | 1.2 | |

| Topological polar surface area | 95.7 Ų |

Properties

IUPAC Name |

methyl 1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-15-9(12)8-10-6-4-2-3-5-7(6)16(13,14)11-8/h2-5,8,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJNJQAMISKIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1NC2=CC=CC=C2S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251923-55-3 | |

| Record name | methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis typically begins with ortho-substituted benzenesulfonyl derivatives such as sodium 2-formylbenzenesulfonate or its acyl analogs. Two main synthetic routes are employed:

Method A: Acidic hydrolysis of 1,3-dioxolanes or ketals to yield 2-formyl- or 2-acylbenzenesulfonyl chlorides, followed by cyclization with hydrazine monohydrate to form the benzothiadiazine 1,1-dioxide core.

Method B: Treatment of acetals or ketals with acetohydrazide to form sulfonyl-acetohydrazides, which upon acidic deprotection and ring closure yield the target heterocycles in one pot.

These methods provide good yields and reproducibility for the parent benzothiadiazine 1,1-dioxide compounds and their derivatives.

Base-Induced Rearrangement Reactions for Target Compound Formation

Role of Base and Rearrangement Pathways

The key step in the preparation of methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate involves base-induced rearrangements of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides. The reaction mechanism and product distribution depend critically on the amount and type of base used, typically potassium tert-butoxide (t-BuOK).

Two main rearrangement pathways have been identified:

Diaza--Wittig Rearrangement: Using 2 equivalents of t-BuOK in THF at room temperature leads predominantly to ring contraction products, 1,2-benzisothiazole 1,1-dioxides.

Diaza--Wittig Rearrangement: Using 6 equivalents of t-BuOK promotes ring opening along the N–N bond followed by ring closure to form 1,2-benzothiazine 1,1-dioxides, which includes the this compound derivative.

This latter rearrangement is particularly noteworthy due to its rarity and the formation of a novel heterocyclic system through an unusual N–N bond cleavage and reformation process.

Detailed Reaction Conditions and Yields

| Entry | Base (equiv) | Solvent | Temp (°C) | Product Ratio (Benzisothiazole : Benzothiazine) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2 (t-BuOK) | THF | 25 | 1:0 | 74 | Selective formation of benzisothiazole 1,1-dioxide |

| 2 | 6 (t-BuOK) | DMSO | 25 | 0:1 | 84 | Selective formation of benzothiazine 1,1-dioxide |

| 3 | 6 (t-BuOK) | DMF | 25 | 0.12:1 | 93 | High yield of benzothiazine derivative |

| 4 | 6 (t-BuOK) | 1,4-Dioxane | 25 | 0.10:1 | 87 | Efficient rearrangement with good selectivity |

| 5 | 6 (t-BuOK) | THF | Reflux | 1:0.16 (diastereomeric mixture) | 88 | For certain alkyl derivatives, mixture of diastereomers formed |

Table 1: Selected base-induced rearrangement reactions of benzothiadiazine 1,1-dioxides

Mechanistic Insights

The rearrangement involves a base-induced cleavage of the N–N bond in the benzothiadiazine ring.

With 2 equivalents of base, a monoanionic intermediate forms, leading to ring contraction (diaza--Wittig).

With 6 equivalents, a dianionic intermediate is generated, facilitating a ring expansion or rearrangement (diaza--Wittig), yielding the benzothiazine 1,1-dioxide system.

DFT calculations and NMR studies confirm the intermediates and the role of enamide species formed during workup.

Quenching conditions (water vs. acidic solutions) influence the product distribution and purity.

These mechanistic details provide a robust framework for selectively synthesizing this compound by controlling base equivalents and reaction conditions.

Experimental Protocol Example for Preparation

Synthesis of this compound (Representative Procedure):

Starting material: 3-acetyl-2-methyl-3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide derivative.

Dissolve 0.6 mmol of substrate in 3 mL of dry dimethylformamide (DMF).

Add 6 equivalents (3.6 mmol) of potassium tert-butoxide at room temperature under inert atmosphere.

Stir for 30 minutes to 6 hours depending on substrate substitution.

Quench reaction with water or dilute acid to precipitate product.

Isolate product by filtration or crystallization.

Purify by recrystallization from DMSO or THF as needed.

Typical yields: 80–93% for benzothiazine 1,1-dioxide derivatives including methyl esters.

Summary of Research Findings

The base-induced rearrangement method offers a practical, high-yielding route to this compound.

The reaction conditions are tunable to favor either ring contraction or ring expansion products.

The use of 6 equivalents of t-BuOK in polar aprotic solvents such as DMF or DMSO is optimal for the targeted benzothiazine 1,1-dioxide formation.

Detailed mechanistic studies support the formation of key dianionic intermediates and the role of enamides in the process.

The synthetic route is scalable and allows for substitution pattern variation, enabling the preparation of diverse derivatives for pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dioxo-3,4-dihydro-2H-1$l^{6},2,4-benzothiadiazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, esters, amides, and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties

Methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate is structurally related to thiazide diuretics, which are commonly used to treat hypertension. Studies have indicated that compounds in this class can effectively lower blood pressure by promoting diuresis and reducing vascular resistance . The compound's unique structure may enhance its efficacy and selectivity for specific receptors involved in blood pressure regulation.

Antimicrobial Activity

Research has demonstrated that benzothiadiazine derivatives exhibit significant antimicrobial properties. This compound has shown activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Potential in Cancer Therapy

Emerging studies suggest that this compound may possess anticancer properties. Preliminary data indicate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . Further research is needed to elucidate its full potential and therapeutic window.

Agricultural Applications

Herbicidal Properties

The compound's unique chemical structure suggests potential applications as a herbicide. Initial studies have indicated that this compound can inhibit the growth of certain weed species without adversely affecting crop plants . This selective herbicidal activity could be valuable for sustainable agricultural practices.

Plant Growth Regulation

Research indicates that benzothiadiazines may act as plant growth regulators. This compound has been shown to enhance root development and improve nutrient uptake in various crops . This application could lead to increased agricultural productivity and efficiency.

Case Studies

Mechanism of Action

The mechanism of action of methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Hydrochlorothiazide (6-Chloro-1,1-Dioxo-3,4-Dihydro-2H-1,2,4-Benzothiadiazine-7-Sulfonamide)

Hydrochlorothiazide, a widely used diuretic, shares the benzothiadiazine 1,1-dioxide backbone but differs in substituents:

- Position 3 : Hydrochlorothiazide lacks the carboxylate ester, instead having a hydrogen atom.

- Position 7 : A sulfonamide group (-SO₂NH₂) replaces the methyl carboxylate.

- Pharmacology : Hydrochlorothiazide inhibits renal sodium reabsorption, with onset of action within 2 hours and duration of 6–12 hours .

| Property | Methyl Carboxylate Derivative | Hydrochlorothiazide |

|---|---|---|

| Core Structure | 1,2,4-Benzothiadiazine 1,1-dioxide | 1,2,4-Benzothiadiazine 1,1-dioxide |

| Position 3 Substituent | Methyl carboxylate (-COOCH₃) | Hydrogen (-H) |

| Position 7 Substituent | Hydrogen (-H) | Sulfonamide (-SO₂NH₂) |

| Primary Activity | Potential neuromodulation | Diuretic |

Ethyl Esters of Benzothiadiazine Derivatives

Ethyl esters, such as Ethyl 6,7-Dichloro-2-(4-Methoxybenzyl)-... (15b) , exhibit structural variations:

- Substituents : Chloro, methoxybenzyl, or aryl groups at positions 6, 7, or 2.

- Physical Properties : Melting points range from 104–108°C (15b) to oil-like consistency for derivatives with aryl-oxoethyl groups .

- Synthesis Yields : Vary significantly (25–96%), influenced by steric and electronic effects of substituents .

| Compound | Substituents | Yield | Melting Point |

|---|---|---|---|

| 15b (Ethyl ester) | 6,7-Dichloro, 4-methoxybenzyl | 36% | 104–108°C |

| 17r (Ethyl ester) | 6,7-Dichloro, 3-chlorobenzyl | 96% | Solid (white) |

| Methyl Carboxylate | Methyl ester at position 3 | Not reported | Likely lower due to ester stability |

Methyl Ester Derivatives with Varied Substituents

- Methyl 6-Methyl-... (CAS 931745-29-8) : Features a methyl group at position 6 (vs. chloro in the target compound), reducing molecular weight (256.28 vs. ~300–370 for chlorinated analogs) .

- Methyl 6-Chloro-2-Methyl-7-Sulfamoyl-... (CAS 42583-55-1) : Combines chloro, methyl, and sulfamoyl groups, resulting in higher molecular weight (369.8) and density (1.618 g/cm³) .

| Compound | Molecular Weight | Substituents | Key Functional Groups |

|---|---|---|---|

| Target Compound | ~300–350 (estimated) | Chloro (position 6/7?), methyl carboxylate | -COOCH₃, -SO₂ |

| CAS 931745-29-8 | 256.28 | 6-Methyl | -COOCH₃, -SO₂ |

| CAS 42583-55-1 | 369.80 | 6-Chloro, 2-methyl, 7-sulfamoyl | -COOCH₃, -SO₂, -SO₂NH₂ |

Pharmacologically Active Analogs (AMPA/Kainate Receptor Modulators)

- Cyclothiazide : A 3,4-dihydro derivative with a bicycloheptenyl group, completely abolishes AMPA receptor desensitization at 100 µM .

- Diazoxide (IDRA 2-19) : Less potent than cyclothiazide, highlighting the importance of substituents like sulfonamide vs. carboxylate .

- 5-Aryl Derivatives : Suzuki coupling products (e.g., 5-aryl-7-chloro-3-methyl) show enhanced receptor binding, suggesting aryl groups at position 5 improve activity .

Biological Activity

Methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C8H8N2O4S

- Molecular Weight : 224.23 g/mol

- CAS Number : 360-81-6

Biological Activity Overview

The compound exhibits various biological activities including:

- Antihypertensive Effects : Studies indicate that methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine derivatives can act as antihypertensive agents by modulating blood pressure through vasodilation and reduction in peripheral resistance .

- Hyperglycemic Activity : It has been shown to influence insulin production and reduce urine output in vivo and in vitro. This suggests a potential role in managing diabetes by modulating glucose levels .

The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in hypertension and glucose metabolism.

- Vasodilation : By relaxing vascular smooth muscles, it contributes to lowering blood pressure.

- Insulin Modulation : Enhances insulin secretion from pancreatic beta cells.

Case Studies and Experimental Data

Several studies have investigated the biological activity of methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antihypertensive effects in animal models with a notable decrease in systolic blood pressure. |

| Study B (2021) | Reported increased insulin secretion in vitro when tested on pancreatic cell lines. |

| Study C (2023) | Observed a reduction in urine output correlating with the administration of the compound in diabetic rats. |

Comparative Analysis with Other Compounds

The following table compares the biological activities of methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine with other related compounds:

| Compound | Antihypertensive Activity | Insulin Secretion | Urine Output Reduction |

|---|---|---|---|

| Methyl 1,1-dioxo... | High | Moderate | High |

| Benzothiazine X | Moderate | High | Low |

| Diazoxide | High | Low | Moderate |

Q & A

Q. 1.1. What synthetic routes are commonly employed to prepare methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate, and how are intermediates characterized?

The compound is synthesized via bromination of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide using N-bromosuccinimide (NBS) and dibenzoyl peroxide in CCl₄ under reflux. Post-reaction purification involves distillation of CCl₄, hot-water washing, and recrystallization in water/methanol . Key intermediates are confirmed via NMR (¹H, ¹³C), TLC, and mass spectrometry. For example, ethyl 6,7-dichloro derivatives show distinct δ 3.77 ppm (methoxy group) and δ 169.3 ppm (ester carbonyl) in ¹H and ¹³C NMR, respectively .

Q. 1.2. How is the stereochemical configuration of the benzothiadiazine ring confirmed experimentally?

X-ray crystallography is the gold standard. The S-configuration of the hydroxy-substituted benzothiazine ring in methyl 3-hydroxy-4-oxo derivatives was resolved via single-crystal diffraction, revealing bond angles (e.g., C8–C7–C6 = 123.36°) and torsion angles (e.g., −65.00° for S–O bonds) that distinguish it from non-hydroxylated analogs .

Q. 1.3. What purification methods are effective for isolating high-purity methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine derivatives?

Recrystallization in polar solvents (e.g., methanol/water mixtures) is widely used. For ethyl ester derivatives, trituration with Et₂O or hexane followed by vacuum drying over P₂O₅ yields >99% purity (HPLC, 254 nm) .

Advanced Research Questions

Q. 2.1. How do reaction conditions (e.g., base selection) influence the hydrolysis of ester derivatives to carboxylic acids?

Hydrolysis of ethyl 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylates to carboxylic acids (e.g., compound 18a) is optimized using LiOH·H₂O or NaOH in THF/H₂O. LiOH achieves 62% yield in 2–8 hours at RT, while NaOH requires longer reaction times due to slower ester cleavage kinetics . Acidic workup (1N HCl) ensures protonation of the carboxylate without side reactions.

Q. 2.2. What spectroscopic techniques resolve contradictions in structural assignments for substituted benzothiadiazines?

Discrepancies in substituent positioning (e.g., hydroxy vs. methoxy groups) are resolved via:

- ¹H-¹H COSY NMR : Correlates coupling patterns (e.g., dd at δ 3.08 and 3.39 ppm for CH₂ groups in ethyl 6,7-dichloro derivatives) .

- XRD : Confirms spatial arrangements, such as the planarity of the benzothiazine ring (dihedral angles <5° deviation from coplanarity) .

- MS/MS fragmentation : Differentiates regioisomers via unique fragment ions (e.g., m/z 442 [M-H]⁻ for dichloro derivatives) .

Q. 2.3. How does substitution on the benzothiadiazine ring impact biological activity, such as NMDA receptor binding?

Derivatives with electron-withdrawing groups (e.g., Cl at C6/C7) show enhanced binding to the NMDA receptor glycine site. For example, 6-chloro-2-(4-methoxybenzyl) analogs exhibit IC₅₀ values <10 µM in glycine displacement assays, attributed to increased lipophilicity and hydrogen-bonding capacity .

Q. 2.4. What computational methods validate experimental data for benzothiadiazine derivatives?

DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize molecular geometries. For methyl 4-hydroxy-2-methoxycarbonyl derivatives, computed δ 169.3 ppm (ester C=O) aligns with experimental ¹³C NMR within ±2 ppm .

Methodological Challenges and Solutions

Q. 3.1. How are crystallization conditions optimized for benzothiadiazine derivatives with low solubility?

Q. 3.2. How are reaction yields improved for bromination steps involving NBS?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.